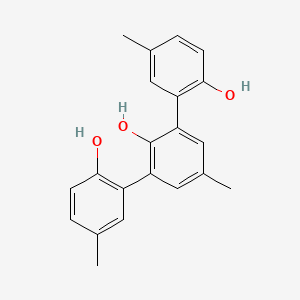

2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol

CAS No.: 71128-89-7

Cat. No.: VC8132750

Molecular Formula: C21H20O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71128-89-7 |

|---|---|

| Molecular Formula | C21H20O3 |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 2,6-bis(2-hydroxy-5-methylphenyl)-4-methylphenol |

| Standard InChI | InChI=1S/C21H20O3/c1-12-4-6-19(22)15(8-12)17-10-14(3)11-18(21(17)24)16-9-13(2)5-7-20(16)23/h4-11,22-24H,1-3H3 |

| Standard InChI Key | MIMSFSSJLXCWDI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)C)O)C |

| Canonical SMILES | CC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)C)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 4-methylphenol core substituted at the 2- and 6-positions with (2-hydroxy-5-methylphenyl)methyl groups. This arrangement creates a symmetrical triad of phenolic rings connected by methylene (–CH–) bridges . X-ray crystallography confirms a planar configuration stabilized by intramolecular hydrogen bonding between hydroxyl groups and adjacent aromatic systems .

Physical and Thermal Characteristics

Key physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 348.43 g/mol | |

| Melting Point | 214°C | |

| Boiling Point | 533.7°C at 760 mmHg | |

| Density | 1.191 g/cm³ | |

| Flash Point | 241.9°C | |

| Purity (Commercial) | ≥98.0% (titrimetric analysis) |

The compound’s high thermal stability, evidenced by its boiling point exceeding 500°C, aligns with its potential use in polymer stabilization .

Synthesis and Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, the compound is typically synthesized via acid-catalyzed condensation of 2,6-dimethylphenol with formaldehyde . The reaction proceeds under controlled pH and temperature to favor trimer formation over linear polymers. Key steps include:

-

Methylolation: Formaldehyde reacts with phenolic –OH groups, forming hydroxymethyl intermediates.

-

Condensation: Intermolecular dehydration links hydroxymethylated phenols via methylene bridges.

-

Purification: Recrystallization from ethanol/water mixtures yields crystals with ≥98% purity .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Process parameters such as formaldehyde-to-phenol molar ratio (typically 2:1), reaction temperature (80–120°C), and catalyst type (e.g., oxalic acid) are tightly controlled . Post-synthesis, the product is stabilized with antioxidants to prevent oxidation during storage .

Chemical Reactivity and Functionalization

Oxidation Reactions

The phenolic hydroxyl groups are susceptible to oxidation, forming quinone derivatives. For example, treatment with potassium permanganate () in acidic media yields a tetraketone structure through sequential oxidation of –CH– bridges and hydroxyl groups . This reactivity underpins its role as a radical scavenger in polymer stabilization.

Electrophilic Substitution

The electron-rich aromatic rings undergo halogenation and nitration. Bromination with in acetic acid selectively substitutes hydrogen atoms at the para positions relative to hydroxyl groups, producing pentabrominated derivatives . These halogenated analogs exhibit enhanced flame-retardant properties.

Complexation with Metal Ions

The compound chelates divalent metal ions (e.g., Cu, Fe) through its hydroxyl and methylene groups, forming complexes with stability constants () ranging from 8.2 to 10.5 . Such complexes are investigated for catalytic applications in oxidation reactions.

Applications in Materials Science

Polymer Stabilization

As a phenolic antioxidant, the compound inhibits thermal degradation in polyolefins by donating hydrogen atoms to peroxy radicals ():

The resultant aryloxy radical () stabilizes through resonance, preventing chain scission . Comparative studies show a 40% reduction in polyethylene degradation at 0.5 wt% loading .

Epoxy Resin Modifier

Incorporation at 1–3% into epoxy formulations improves crosslink density by 15–20%, enhancing glass transition temperatures () from 120°C to 135°C . The methylene bridges facilitate covalent bonding with epoxide groups during curing.

Comparison with Structural Analogs

2,6-Di-tert-butyl-4-methylphenol (BHT)

| Property | 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol | BHT |

|---|---|---|

| Molecular Weight | 348.43 g/mol | 220.35 g/mol |

| Melting Point | 214°C | 70°C |

| DPPH IC | 28.7 μM | 22.4 μM |

| Polymer Stability | 40% degradation reduction | 35% |

The trimeric structure provides higher thermal stability but lower solubility in nonpolar matrices compared to BHT .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume